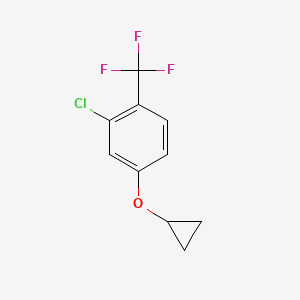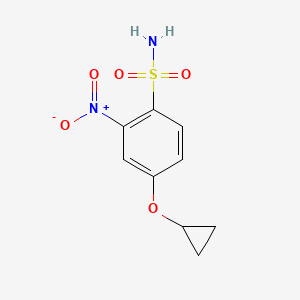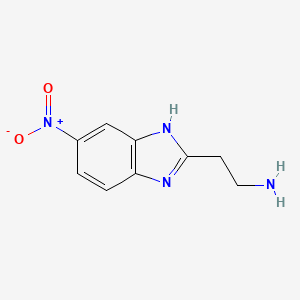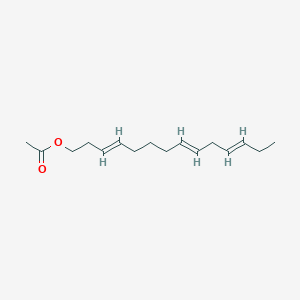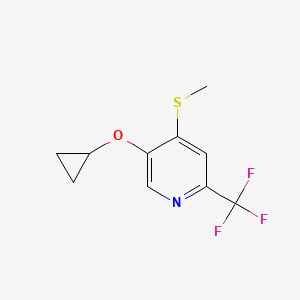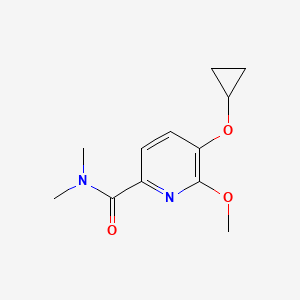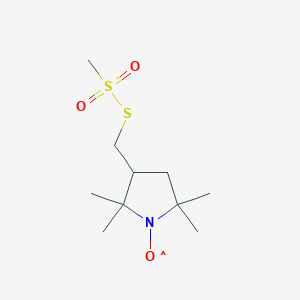
S-((2,2,5,5-tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Proxyl-MTS can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,5,5-tetramethyl-3-pyrrolidinol with methanethiosulfonate under specific reaction conditions. The reaction typically requires a solvent such as chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, or methanol, and is carried out at controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Proxyl-MTS undergoes several types of chemical reactions, including:
Oxidation: Proxyl-MTS can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Proxyl-MTS into its reduced forms.
Substitution: Proxyl-MTS can participate in substitution reactions, where the methanethiosulfonate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Proxyl-MTS has a wide range of applications in scientific research, including:
Chemistry: Used as a spin-label for studying the structure and dynamics of proteins and other macromolecules.
Biology: Employed in the investigation of thiol-specific interactions and conformational changes in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting thiol-containing biomolecules.
Industry: Applied in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Proxyl-MTS involves its reactivity with thiol groups in proteins and other macromolecules. The compound forms a covalent bond with the thiol group, resulting in a stable spin-label that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to study the conformational changes and interactions of the labeled macromolecule.
Comparison with Similar Compounds
Proxyl-MTS is unique compared to other similar compounds due to its specific reactivity with thiol groups and its minimal rotational freedom, which provides more accurate structural information. Similar compounds include:
(1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate: A similar spin-label with slightly different reactivity and stability.
Methanethiosulfonate derivatives: Other derivatives with varying functional groups that offer different reactivity and labeling properties.
Proxyl-MTS stands out due to its high specificity and stability, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C10H20NO3S2 |
|---|---|
Molecular Weight |
266.4 g/mol |
InChI |
InChI=1S/C10H20NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8H,6-7H2,1-5H3 |
InChI Key |
DYBDAYFYLNWXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)CSS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid](/img/structure/B14812699.png)
![2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide](/img/structure/B14812700.png)
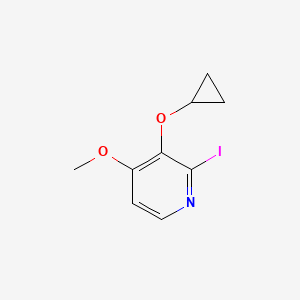
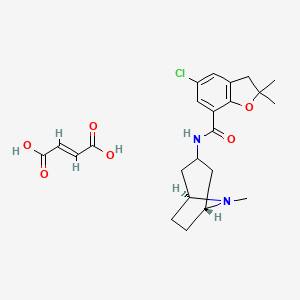
![ethyl (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-2-ethylbutanoate](/img/structure/B14812725.png)
